molecular formula C15H11N3O6 B5777578 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5777578
M. Wt: 329.26 g/mol
InChI Key: NLSYZFXFDDMXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, also known as BNIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNIP is a synthetic compound that belongs to the class of imidamide derivatives. It has been extensively studied for its unique properties and potential benefits in scientific research.

Mechanism of Action

The exact mechanism of action of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the cell. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide in lab experiments include its potent antioxidant and anti-inflammatory effects, as well as its potential use in cancer therapy. However, the limitations of using N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide include its complex synthesis process, as well as the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide. One potential direction is the development of novel drugs based on N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide for the treatment of various diseases, including cancer. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, which could provide valuable insights into its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the potential applications of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide in scientific research.

Synthesis Methods

The synthesis of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves several steps, including the reaction of 4-nitrobenzenecarboxylic acid with thionyl chloride to form 4-nitrobenzenecarbonyl chloride. The resulting compound is then reacted with N-(1,3-benzodioxol-5-yl) amine to form the intermediate product, which is further reacted with ammonium hydroxide to obtain the final product, N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide. The synthesis of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is a complex process that requires expertise and careful handling of chemicals.

Scientific Research Applications

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c16-14(9-1-4-11(5-2-9)18(20)21)17-24-15(19)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSYZFXFDDMXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

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